Methyl 4-hydrazinyl-2-methoxybenzoate

Description

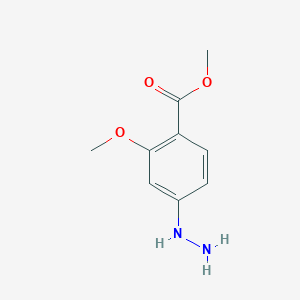

Methyl 4-hydrazinyl-2-methoxybenzoate (CAS: 763068-20-8, MFCD19201852) is a benzoate derivative featuring a hydrazinyl (-NH-NH₂) group at the 4-position and a methoxy (-OCH₃) substituent at the 2-position of the benzene ring. Its hydrazinyl moiety enables participation in condensation reactions, such as the formation of hydrazones or thiosemicarbazides, which are critical in medicinal chemistry .

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.2 g/mol |

IUPAC Name |

methyl 4-hydrazinyl-2-methoxybenzoate |

InChI |

InChI=1S/C9H12N2O3/c1-13-8-5-6(11-10)3-4-7(8)9(12)14-2/h3-5,11H,10H2,1-2H3 |

InChI Key |

MXCKEAQFFHNMTE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)NN)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Properties

Methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate (CAS: Not provided)

- Structure: Contains a nitro (-NO₂) group on the hydrazinylidene moiety, enhancing electron-withdrawing effects.

- Crystallography: Crystallizes in the monoclinic system (space group P21/c) with lattice parameters a = 8.5983 Å, b = 14.6982 Å, c = 13.2096 Å, and β = 107.86° .

- Hydrogen Bonding : Forms N-H···O hydrogen-bonded dimers, stabilizing the crystal lattice .

- Applications : The nitro group may confer redox activity, useful in electrochemical sensors or explosives.

4-Methoxy-N'-(2-methoxybenzylidene)benzohydrazide

- Structure : A hydrazone formed by condensing 4-methoxybenzohydrazide with 2-methoxybenzaldehyde.

- Synthesis: Refluxed in methanol, yielding colorless crystals via slow evaporation .

- Hydrogen Bonding : Features intermolecular C-H···O interactions, differing from the dimeric N-H···O motifs in nitro-substituted analogs .

Methyl 4-acetamido-2-hydroxybenzoate (CAS: Not provided)

- Structure : Replaces the hydrazinyl group with an acetamido (-NHCOCH₃) group and a hydroxyl (-OH) at the 2-position.

- Synthesis: Derived from 4-aminosalicylic acid via acetylation with acetic anhydride .

- Applications : The acetamido group enhances stability against hydrolysis compared to hydrazinyl derivatives, making it suitable for prodrug designs .

Structural and Crystallographic Trends

Key Observations :

- Hydrazinyl vs. Hydrazone : Hydrazinyl groups (free -NH-NH₂) offer nucleophilic reactivity, while hydrazones (R₁R₂C=N-NH₂) are more stabilized but less reactive .

- Electron-Donating vs. Withdrawing Groups: Methoxy groups (-OCH₃) enhance electron density, promoting electrophilic substitution, whereas nitro groups (-NO₂) direct reactions to meta positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.